molecular formula C15H15ClN2O2 B4434057 2-(2-chloro-5-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide

2-(2-chloro-5-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide

Cat. No.: B4434057
M. Wt: 290.74 g/mol
InChI Key: UTWFCZOUNQXSTM-UHFFFAOYSA-N
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Description

2-(2-chloro-5-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorinated phenoxy group and a methylpyridinyl acetamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-5-methylphenol with 2-chloroacetyl chloride to form 2-(2-chloro-5-methylphenoxy)acetyl chloride. This intermediate is then reacted with 5-methyl-2-aminopyridine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling reaction temperatures, using suitable solvents, and employing catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxyacetamides.

Scientific Research Applications

2-(2-chloro-5-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-methylphenoxyacetic acid
  • 2-chloro-5-methylphenoxyethanol
  • 2-chloro-5-methylphenoxypropionic acid

Uniqueness

2-(2-chloro-5-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide is unique due to its combination of a chlorinated phenoxy group and a methylpyridinyl acetamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-3-5-12(16)13(7-10)20-9-15(19)18-14-6-4-11(2)8-17-14/h3-8H,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWFCZOUNQXSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(=O)NC2=NC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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